Cas no 1350426-06-0 (2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
1350426-06-0 structure
Product Name:2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Numéro CAS:1350426-06-0
Le MF:C15H22BFO3
Mégawatts:280.142788410187
MDL:MFCD22493581
CID:4586358
PubChem ID:66994394
Update Time:2024-11-06
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- C13188
- EN300-1726182
- 1350426-06-0
- CS-B1409
- AKOS037650728
- DB-121604
- A1-10571
- 2-[3-Fluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- MFCD22493581
- 2-[3-fluoro-4-(propan-2-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(3-fluoro-4-isopropoxy-phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- SCHEMBL1328329
- Z3301497342
- CS-15228
-
- MDL: MFCD22493581
- Piscine à noyau: 1S/C15H22BFO3/c1-10(2)18-13-8-7-11(9-12(13)17)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3
- La clé Inchi: BVYVWKIIVJNFLU-UHFFFAOYSA-N
- Sourire: FC1=C(C=CC(B2OC(C)(C)C(C)(C)O2)=C1)OC(C)C
Propriétés calculées
- Qualité précise: 280.1646029 g/mol
- Masse isotopique unique: 280.1646029 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 3
- Complexité: 330
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 27.7
- Poids moléculaire: 280.14
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01732-5g |
2-(3-fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1350426-06-0 | 95% | 5g |
$1570 | 2023-09-07 | |
| TRC | F185765-250mg |
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1350426-06-0 | 250mg |
$ 540.00 | 2022-06-05 | ||
| TRC | F185765-500mg |
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1350426-06-0 | 500mg |
$ 900.00 | 2022-06-05 | ||
| ChemScence | CS-B1409-100mg |
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1350426-06-0 | 100mg |
$1025.0 | 2022-04-27 | ||
| ChemScence | CS-B1409-250mg |
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1350426-06-0 | 250mg |
$1710.0 | 2022-04-27 | ||
| ChemScence | CS-B1409-500mg |
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1350426-06-0 | 500mg |
$2220.0 | 2022-04-27 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F37760-100mg |
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1350426-06-0 | 98% | 100mg |
¥16652.0 | 2023-09-07 | |
| Chemenu | CM350869-100mg |
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1350426-06-0 | 95%+ | 100mg |
$329 | 2022-09-03 | |
| Chemenu | CM350869-250mg |
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1350426-06-0 | 95%+ | 250mg |
$549 | 2022-09-03 | |
| Chemenu | CM350869-1g |
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1350426-06-0 | 95%+ | 1g |
$1098 | 2022-09-03 |
2-(3-Fluoro-4-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Littérature connexe
-
Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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